molecular formula C12H13NOS B2550835 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole CAS No. 383144-25-0

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole

Cat. No.: B2550835
CAS No.: 383144-25-0
M. Wt: 219.3
InChI Key: LYSACKHOLMICRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which is attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-Hydroxy-3,5-dimethylphenyl)-1,3-thiazole.

Scientific Research Applications

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1,3-thiazole
  • 4-(3,5-Dimethylphenyl)-1,3-thiazole
  • 4-(4-Hydroxy-3,5-dimethylphenyl)-1,3-thiazole

Uniqueness

4-(4-Methoxy-3,5-dimethylphenyl)-1,3-thiazole is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-8-4-10(11-6-15-7-13-11)5-9(2)12(8)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSACKHOLMICRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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